molecular formula C16H22F2N2O2 B4722502 2-(2,4-difluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide

2-(2,4-difluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide

Cat. No.: B4722502
M. Wt: 312.35 g/mol
InChI Key: XHIKLLJALQWMND-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides It features a difluorophenoxy group and an ethylpiperidinyl group attached to a propanamide backbone

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-3-20-8-6-13(7-9-20)19-16(21)11(2)22-15-5-4-12(17)10-14(15)18/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIKLLJALQWMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide typically involves the following steps:

    Formation of the difluorophenoxy intermediate: This can be achieved by reacting 2,4-difluorophenol with an appropriate halogenated compound under basic conditions.

    Attachment of the piperidinyl group: The intermediate is then reacted with 1-ethylpiperidine in the presence of a coupling agent such as EDCI or DCC.

    Formation of the propanamide: The final step involves the reaction of the intermediate with a propanoyl chloride derivative under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The difluorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used but may include various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: May be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, altering their function. The difluorophenoxy group could enhance binding affinity, while the piperidinyl group might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
  • 2-(2,4-difluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide
  • 2-(2,4-difluorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide

Uniqueness

The presence of the difluorophenoxy group distinguishes this compound from others, potentially offering unique binding properties and biological activity. The ethylpiperidinyl group may also confer specific pharmacokinetic advantages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-difluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-difluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide

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